5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of thromboembolic diseases . Its unique structure, which includes a benzofuran moiety, contributes to its biological activity and makes it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Sonogashira-Cacchi reaction, which involves the coupling of an aryl halide with an alkyne.
Final Coupling and Functionalization: The final step involves coupling the benzofuran and thiophene moieties, followed by functionalization to introduce the chloro and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and carboxamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by reagents like sodium hydride (NaH) and tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products .
Scientific Research Applications
5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antithrombotic agent, with promising results in preclinical studies.
Biological Research: Its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets.
Industrial Applications: The compound’s properties could be leveraged in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to the S1 subsite of certain enzymes, which allows it to inhibit their activity effectively . This interaction is crucial for its antithrombotic effects, as it prevents the formation of blood clots by inhibiting key enzymes involved in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran carbohydrazide have shown significant biological activity, including antimicrobial and anticancer properties.
Thiophene Derivatives: Similar compounds include thiophene-based inhibitors, which have been studied for their potential in treating various diseases.
Uniqueness
What sets 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide apart is its combination of a benzofuran moiety with a thiophene ring, which contributes to its unique biological activity and potential therapeutic applications . This dual functionality is not commonly found in other compounds, making it a unique and valuable subject of study.
Properties
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGYDLURHUJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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